molecular formula C14H16OS B13079842 (4-Isopropylthiophen-2-yl)(phenyl)methanol

(4-Isopropylthiophen-2-yl)(phenyl)methanol

Cat. No.: B13079842
M. Wt: 232.34 g/mol
InChI Key: CZXDXHXDZXFNRW-UHFFFAOYSA-N
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Description

(4-Isopropylthiophen-2-yl)(phenyl)methanol is an organic compound with the molecular formula C14H16OS It is a derivative of thiophene, a sulfur-containing heterocycle, and features both isopropyl and phenyl substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Isopropylthiophen-2-yl)(phenyl)methanol typically involves the reaction of 4-isopropylthiophene with benzaldehyde in the presence of a reducing agent. One common method is the Grignard reaction, where 4-isopropylthiophene is first converted to its Grignard reagent by reacting with magnesium in anhydrous ether. This Grignard reagent is then reacted with benzaldehyde to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

(4-Isopropylthiophen-2-yl)(phenyl)methanol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form the corresponding thiophene derivative.

    Substitution: The phenyl and isopropyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Various electrophiles and nucleophiles can be used for substitution reactions, often in the presence of a catalyst.

Major Products Formed

    Oxidation: The major products are ketones or aldehydes.

    Reduction: The major product is the reduced thiophene derivative.

    Substitution: The products depend on the substituents introduced during the reaction.

Scientific Research Applications

(4-Isopropylthiophen-2-yl)(phenyl)methanol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving thiophene derivatives and their biological activities.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (4-Isopropylthiophen-2-yl)(phenyl)methanol involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, while the thiophene ring can participate in π-π interactions. These interactions can affect the compound’s biological activity and its potential as a therapeutic agent.

Comparison with Similar Compounds

Similar Compounds

    (4-Isopropylphenyl)methanol: Similar structure but lacks the thiophene ring.

    (4-Methylthiophen-2-yl)(phenyl)methanol: Similar structure but with a methyl group instead of an isopropyl group.

Uniqueness

(4-Isopropylthiophen-2-yl)(phenyl)methanol is unique due to the presence of both the isopropyl group and the thiophene ring, which confer distinct chemical and biological properties. This combination of functional groups makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C14H16OS

Molecular Weight

232.34 g/mol

IUPAC Name

phenyl-(4-propan-2-ylthiophen-2-yl)methanol

InChI

InChI=1S/C14H16OS/c1-10(2)12-8-13(16-9-12)14(15)11-6-4-3-5-7-11/h3-10,14-15H,1-2H3

InChI Key

CZXDXHXDZXFNRW-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CSC(=C1)C(C2=CC=CC=C2)O

Origin of Product

United States

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